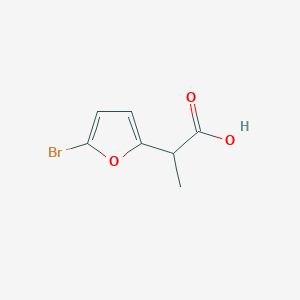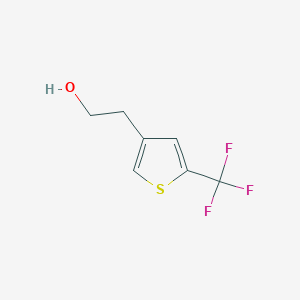
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid typically involves the bromination and nitration of a phenyl ring followed by the introduction of a hydroxyacetic acid group. One common method involves the following steps:
Bromination: The starting material, such as phenol, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride.
Nitration: The brominated phenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydroxyacetic Acid Introduction: The resulting 4-bromo-3-nitrophenol is then reacted with glyoxylic acid or its derivatives under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products
Reduction: 2-(4-Amino-3-nitrophenyl)-2-hydroxyacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
科学的研究の応用
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties.
Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.
作用機序
The mechanism of action of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid depends on its specific application and the target it interacts with. For example, if used as a precursor in drug synthesis, its mechanism would involve the biochemical pathways of the final drug product. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and electron transfer, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2-(4-Bromo-3-nitrophenyl)acetic acid: Lacks the hydroxy group, which may affect its reactivity and applications.
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
2-(4-Bromo-3-aminophenyl)-2-hydroxyacetic acid:
Uniqueness
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid is unique due to the combination of bromine, nitro, and hydroxyacetic acid groups, which provide a distinct set of chemical properties and reactivity. This combination allows for diverse applications in synthesis, medicinal chemistry, and material science.
特性
分子式 |
C8H6BrNO5 |
|---|---|
分子量 |
276.04 g/mol |
IUPAC名 |
2-(4-bromo-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13) |
InChIキー |
CZAMNILSKXXWMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)

![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)











